molecular formula C11H15N3O2 B084750 N-Butyl-N'-nicotinoylurea CAS No. 14008-58-3

N-Butyl-N'-nicotinoylurea

Cat. No.: B084750
CAS No.: 14008-58-3
M. Wt: 221.26 g/mol
InChI Key: SKYVSYULPOEPOO-UHFFFAOYSA-N
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Description

N-Butyl-N'-nicotinoylurea is a urea derivative characterized by a nicotinoyl (pyridine-3-carbonyl) group attached to one nitrogen atom and an n-butyl group to the other. This structure combines the hydrogen-bonding capacity of urea with the aromatic and hydrophilic properties of nicotinamide, making it a candidate for applications in pharmaceuticals, agrochemicals, or solvent systems.

Properties

CAS No.

14008-58-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(butylcarbamoyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-2-3-7-13-11(16)14-10(15)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15,16)

InChI Key

SKYVSYULPOEPOO-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC(=O)C1=CN=CC=C1

Canonical SMILES

CCCCNC(=O)NC(=O)C1=CN=CC=C1

Other CAS No.

14008-58-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Substituted ureas are a versatile class of compounds with diverse applications. Below, N-butyl-N'-nicotinoylurea is compared to structurally and functionally related derivatives.

Structural Analogues

Compound Name Substituents (N1, N2) Key Features Applications
This compound N1: n-butyl; N2: nicotinoyl Combines lipophilic (n-butyl) and hydrophilic (nicotinoyl) groups. Potential drug candidates, solvents.
Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea) N1: n-butyl; N2: 3,4-dichlorophenyl Chlorinated aromatic group enhances herbicidal activity. Herbicide .
BMIM·PF6 (N-butyl-N′-methylimidazolium hexafluorophosphate) Imidazolium core with n-butyl and methyl groups Ionic liquid with high thermal stability and low volatility. Solvent for green chemistry .

Physicochemical Properties

  • Solubility: this compound: Expected moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the nicotinoyl group. Neburon: Low water solubility (lipophilic dichlorophenyl group) but soluble in organic solvents . BMIM·PF6: Miscible with polar solvents; used as a designer solvent for catalytic reactions .
  • Thermal Stability: Urea derivatives typically decompose above 200°C. Neburon’s chlorinated aromatic group may enhance stability compared to this compound. BMIM·PF6 exhibits superior stability (>300°C) due to its ionic nature .
  • Reactivity: The nicotinoyl group in this compound may participate in hydrogen bonding or π-π stacking, useful in supramolecular chemistry. Neburon’s dichlorophenyl group undergoes electrophilic substitution reactions, contributing to its herbicidal mechanism .

Analytical Characterization

Spectroscopic techniques (FT-IR, NMR, MS) are critical for structural confirmation:

  • FT-IR: Nicotinoylurea shows C=O stretches (~1680 cm⁻¹) and N-H bends (~1600 cm⁻¹), similar to n-TY-CN’s carbonyl signatures .
  • ¹H-NMR: The n-butyl chain resonates at δ 0.8–1.5 ppm, while nicotinoyl protons appear as aromatic multiplets (δ 7.5–9.0 ppm) .
  • MALDI-MS : Molecular ion peaks confirm molar mass; fragmentation patterns differentiate substituents .

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